![molecular formula C20H19N3O2 B4065890 N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide](/img/structure/B4065890.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide
Overview
Description
N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide, also known as TPP, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Bioactive Constituents and Inhibitory Activities
Research has identified various compounds with structural similarities to N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide, showcasing a range of bioactive properties and potential applications. Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, displayed chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii, indicating potential for microbial resistance studies and enzyme inhibition research (Atta-ur-rahman et al., 1997).
Anti-Inflammatory and Immunomodulatory Properties
Synthetic analogs like N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides have shown promise as non-acidic NSAIDs with anti-inflammatory properties. One study highlighted a compound exhibiting activity higher than ibuprofen in the TPA-induced mouse ear swelling assay, suggesting potential as topical and systemic inflammation inhibitors (A. Dassonville et al., 2008). Additionally, certain N-pyridinyl(methyl)-indol-3-ylpropanamides were synthesized and showed significant immunosuppressive potential, both in vitro and in vivo, indicating their use in developing new immunosuppressive agents (D. Carbonnelle et al., 2007).
Antisecretory and Metabolic Profile
Compounds like N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides have been evaluated for their antisecretory activity against histamine-induced gastric acid secretion, with certain derivatives showing potent activity. This research contributes to the development of new antiulcer agents (I. Ueda et al., 1991). The pharmacokinetics and metabolism of specific propanamides have also been examined, providing insights into the ideal pharmacokinetic characteristics for preclinical studies of new therapeutic agents (Di Wu et al., 2006).
properties
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(9-8-16-10-13-21-14-11-16)23-15-17-5-4-12-22-20(17)25-18-6-2-1-3-7-18/h1-7,10-14H,8-9,15H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOWCBPFGSMUEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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